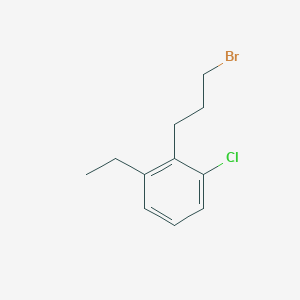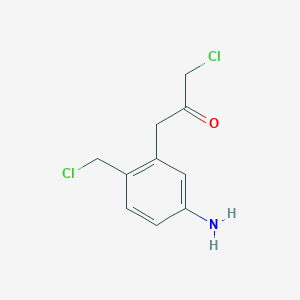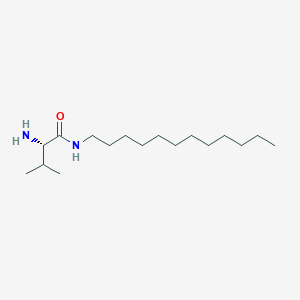
N-Dodecyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-L-valinamide is an organic compound with the molecular formula C17H36N2O. It is characterized by a long dodecyl chain attached to the nitrogen atom of the valinamide moiety. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valinamide can be synthesized through the reaction of dodecylamine with L-valine. The reaction typically involves the formation of an amide bond between the amine group of dodecylamine and the carboxyl group of L-valine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dodecyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
N-Dodecyl-L-valinamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: this compound is used in the formulation of detergents and emulsifiers due to its surfactant properties.
Mécanisme D'action
The mechanism by which N-Dodecyl-L-valinamide exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering membrane permeability and stability. This interaction can enhance the solubilization of hydrophobic compounds and facilitate their transport across biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-β-D-maltoside: Another surfactant used for solubilizing membrane proteins.
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Known for its antimicrobial properties.
Uniqueness
N-Dodecyl-L-valinamide is unique due to its specific structure, which combines a long hydrophobic dodecyl chain with a hydrophilic valinamide moiety. This combination provides it with distinct surfactant properties, making it particularly effective in stabilizing membrane proteins and enhancing permeability in biological systems .
Propriétés
Numéro CAS |
60654-00-4 |
|---|---|
Formule moléculaire |
C17H36N2O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-dodecyl-3-methylbutanamide |
InChI |
InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3,(H,19,20)/t16-/m0/s1 |
Clé InChI |
UEGMHPIJOZCPQU-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCCCCCCCNC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



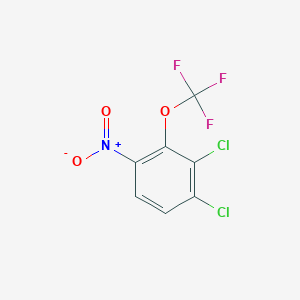
![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
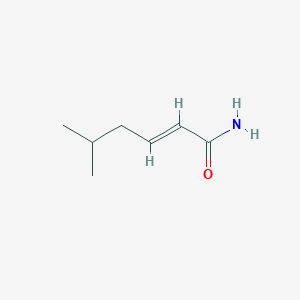
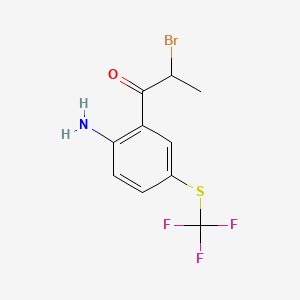

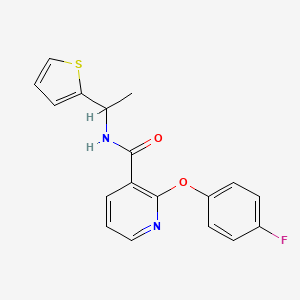

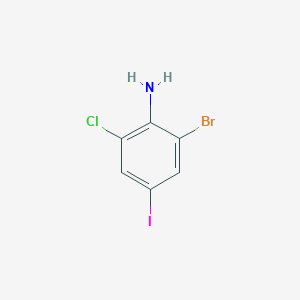
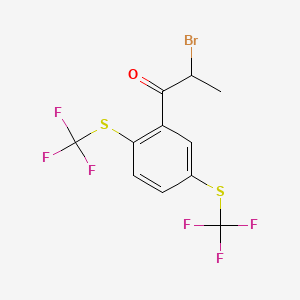
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
